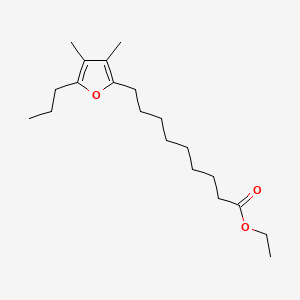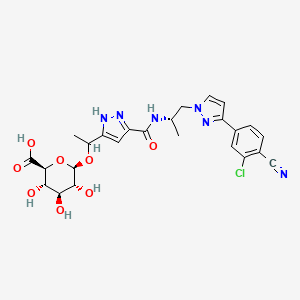
Darolutamide-Glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darolutamide-Glu is a compound primarily known for its role in the treatment of prostate cancer. It is an androgen receptor inhibitor that is used in combination with other therapies to treat metastatic hormone-sensitive prostate cancer and non-metastatic castration-resistant prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Darolutamide-Glu involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the analysis and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Darolutamide-Glu undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Applications De Recherche Scientifique
Darolutamide-Glu has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of androgen receptor inhibition and to develop new therapeutic agents.
Biology: It is used in cellular and molecular biology research to investigate the role of androgen receptors in prostate cancer and other diseases.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of prostate cancer and other androgen receptor-related conditions.
Industry: It is used in the pharmaceutical industry for the development and production of new androgen receptor inhibitors
Mécanisme D'action
Darolutamide-Glu exerts its effects by competitively inhibiting the binding of androgens to their receptors. This inhibition prevents the activation of androgen receptors, thereby blocking the transcription of androgen-responsive genes. The molecular targets of this compound include the androgen receptor and associated signaling pathways, which are crucial for the growth and survival of prostate cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Darolutamide-Glu include other androgen receptor inhibitors such as enzalutamide and apalutamide. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
This compound is unique in its ability to inhibit androgen receptors with high specificity and low potential for central nervous system side effects. This makes it a valuable option for patients who may not tolerate other androgen receptor inhibitors .
Propriétés
Formule moléculaire |
C25H27ClN6O8 |
|---|---|
Poids moléculaire |
575.0 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[1-[3-[[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]carbamoyl]-1H-pyrazol-5-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27ClN6O8/c1-11(10-32-6-5-16(31-32)13-3-4-14(9-27)15(26)7-13)28-23(36)18-8-17(29-30-18)12(2)39-25-21(35)19(33)20(34)22(40-25)24(37)38/h3-8,11-12,19-22,25,33-35H,10H2,1-2H3,(H,28,36)(H,29,30)(H,37,38)/t11-,12?,19-,20-,21+,22-,25+/m0/s1 |
Clé InChI |
OKBOLZCXQYZEGL-IVRNUPPQSA-N |
SMILES isomérique |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


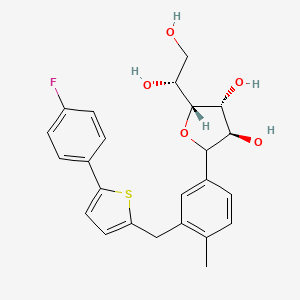

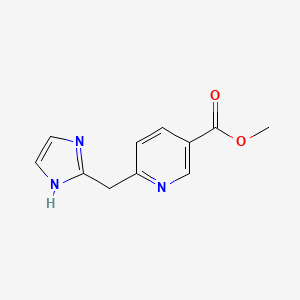
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
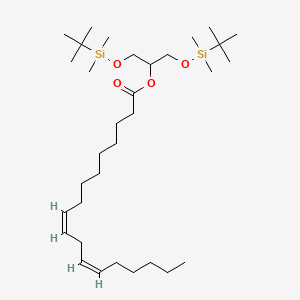
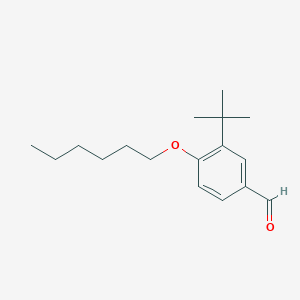
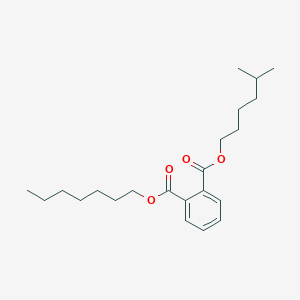

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)

![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

